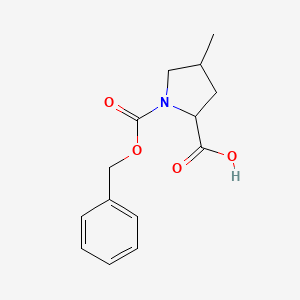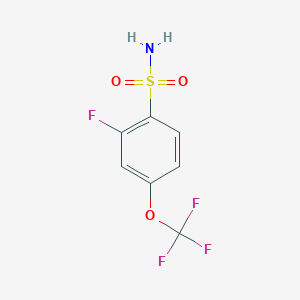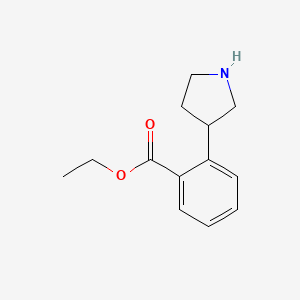
Ethyl 2-(pyrrolidin-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(pyrrolidin-3-yl)benzoate is an organic compound that features a benzoate ester linked to a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyrrolidin-3-yl)benzoate typically involves the esterification of 2-(pyrrolidin-3-yl)benzoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(pyrrolidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
Oxidation: Pyrrolidinone derivatives
Reduction: Ethyl 2-(pyrrolidin-3-yl)benzyl alcohol
Substitution: Various substituted benzoate esters
Aplicaciones Científicas De Investigación
Ethyl 2-(pyrrolidin-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the pharmacological effects of pyrrolidine derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(pyrrolidin-3-yl)benzoate is primarily related to its interaction with biological targets such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Ethyl 2-(pyrrolidin-3-yl)benzoate can be compared to other pyrrolidine-containing compounds such as pyrrolidinone derivatives and pyrrolidine-2,5-diones. These compounds share similar structural features but differ in their chemical reactivity and biological activity.
Similar Compounds
Pyrrolidinone Derivatives: These compounds have a carbonyl group in place of the ester group and exhibit different reactivity patterns.
Pyrrolidine-2,5-diones: These compounds contain two carbonyl groups and are known for their use in the synthesis of pharmaceuticals.
This compound stands out due to its unique combination of the benzoate ester and pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl 2-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-6-4-3-5-11(12)10-7-8-14-9-10/h3-6,10,14H,2,7-9H2,1H3 |
Clave InChI |
SNPUVSUVVISZTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


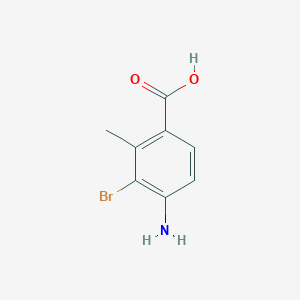
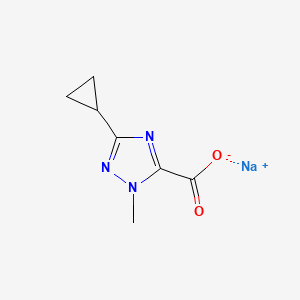
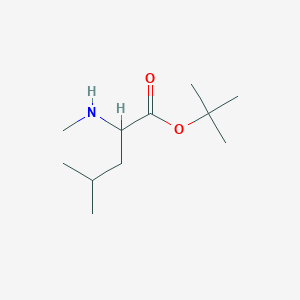
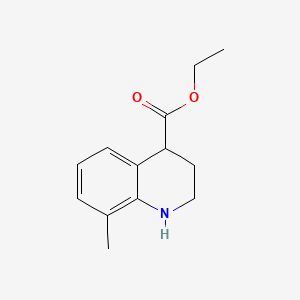

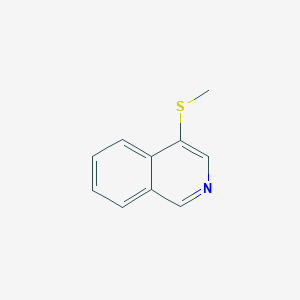
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)

